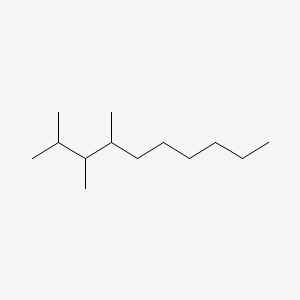

2,3,4-Trimethyldecane

Description

Contextualization of Higher Branched Alkanes within Hydrocarbon Chemistry

Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon atoms, form the simplest class of organic substances and are the bedrock of organic chemistry. jddtonline.infojddtonline.info They are broadly classified as aliphatic or aromatic; aliphatic hydrocarbons, which lack a specific aromatic ring structure, are further divided into alkanes, alkenes, and alkynes based on the types of carbon-carbon bonds they contain. jddtonline.info

Alkanes are saturated hydrocarbons, meaning they contain only carbon-carbon single bonds and the maximum possible number of hydrogen atoms for their carbon framework. jddtonline.infojddtonline.inforesearchgate.net This saturation results in alkanes being relatively unreactive compared to their unsaturated counterparts. ijpsonline.com They form a homologous series, where each successive member differs by a constant CH₂ unit, with properties that vary in a predictable manner. jddtonline.info This series begins with simple gases like methane (B114726) (CH₄), progresses to liquids like those found in gasoline (typically C7-C12), and extends to higher alkanes (often above C16), which are waxy solids at room temperature. jddtonline.inforesearchgate.net

Within this framework, alkanes can be categorized by their structure into linear straight-chain alkanes, branched alkanes, and cycloalkanes. Current time information in Bangalore, IN. Higher branched alkanes, such as 2,3,4-trimethyldecane, are complex structures within the broader family of C10-C20 alkanes. These larger, more complex alkanes are significant components of diesel and jet fuels and are used in the production of lubricants and solvents. tandfonline.com

Significance of Alkane Isomerism in Diverse Scientific Disciplines

Alkanes with four or more carbon atoms exhibit structural isomerism, a phenomenon where molecules share the same molecular formula but have different structural arrangements of atoms. core.ac.uknih.govuiowa.edu The number of possible structural isomers increases dramatically with the number of carbon atoms; for instance, the C10 alkane, decane (B31447), has 75 possible isomers. uiowa.edu

This isomerism is of profound significance because isomers, despite having identical molecular formulas, often exhibit distinct physical and chemical properties. wsimg.com A primary example is the difference in boiling points; branched-chain alkanes typically have lower boiling points than their straight-chain counterparts due to a smaller molecular surface area, which reduces the strength of intermolecular van der Waals forces. tandfonline.comcymitquimica.com

The practical implications of this are far-reaching. In the petroleum industry, processes are specifically designed to convert unbranched alkanes into their more desirable branched-chain isomers. cymitquimica.com This process, known as isomerization, is critical for producing high-octane gasoline, as branched alkanes burn more smoothly and have higher octane (B31449) ratings. ijpsonline.com The specific structure of an isomer dictates its properties and, therefore, its suitability for various applications, from fuels to specialized solvents and lubricants. ijpsonline.comcore.ac.ukwsimg.com

Research Imperatives for Systematically Investigating Specific Alkane Structures

The vast diversity of alkane isomers necessitates systematic investigation into specific structures. A key driver for this research is the need to understand fundamental structure-property relationships. By synthesizing and characterizing specific isomers like this compound, chemists can correlate molecular architecture with physical properties such as melting point, boiling point, and viscosity. cymitquimica.com

Furthermore, the synthesis of pure, individual alkane isomers is crucial for creating analytical standards. Current time information in Bangalore, IN.microservices.esnih.gov In fields like environmental science, geochemistry, and industrial quality control, complex mixtures of hydrocarbons are common. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for analyzing these mixtures, and the availability of pure reference compounds is essential for the accurate identification and quantification of specific isomers. Current time information in Bangalore, IN.microservices.es

Research into the synthesis of highly branched alkanes is also driven by the quest for advanced biofuels. chemeo.com Modern strategies focus on converting biomass-derived molecules into fuel-range alkanes with specific branching to control properties like freezing point, making them suitable as high-quality, drop-in replacements for conventional jet fuel or diesel. chemeo.com Investigating the synthesis and properties of individual, complex isomers like this compound provides valuable data for the rational design of next-generation fuels and specialty chemicals. ijpsonline.com

Chemical Profile of this compound

This compound is a branched alkane with the molecular formula C₁₃H₂₈. It is one of the many structural isomers of tridecane.

Chemical and Physical Properties

The fundamental properties of this compound are determined by its molecular structure. As a non-polar compound, it is insoluble in water but soluble in organic solvents, a typical characteristic of saturated hydrocarbons. jst.go.jp Its identity is confirmed by its CAS Registry Number: 62238-15-7. nist.govnih.gov

Below is a table of its key computed and experimental properties.

| Property | Value |

| Molecular Formula | C₁₃H₂₈ |

| Molecular Weight | 184.36 g/mol |

| CAS Number | 62238-15-7 |

| IUPAC Name | This compound |

| Boiling Point (Predicted) | 215.1 ± 3.0 °C |

| Density (Predicted) | 0.763 ± 0.06 g/cm³ |

| Octanol/Water Partition Coefficient (logP) | 4.885 |

| Enthalpy of Vaporization (Predicted) | 43.37 kJ/mol |

| Non-polar Retention Index (Inp) | 1260.00 |

| (Data sourced from references researchgate.netjst.go.jpnist.gov) |

Synthesis of this compound

While specific laboratory synthesis procedures for this compound are not extensively detailed in the available literature, its structure lends itself to established methods for creating highly branched alkanes. These synthetic routes generally involve the controlled coupling of smaller carbon fragments.

One plausible general approach is the use of organometallic reagents, such as Grignard or organolithium compounds, which allow for the precise formation of carbon-carbon bonds. Current time information in Bangalore, IN. A hypothetical synthesis could involve the reaction of a Grignard reagent derived from a branched alkyl halide with another suitable alkyl halide or carbonyl compound, followed by reduction steps to yield the final alkane.

Another powerful strategy for synthesizing complex alkanes employs dithiane chemistry. wsimg.comnist.gov This method involves using a 1,3-dithiane (B146892) derivative as a masked carbonyl group. A multi-step process could be envisioned where a decane backbone is constructed piece by piece through successive alkylations of dithiane intermediates, followed by a final desulfurization step using a reagent like Raney nickel to produce the saturated hydrocarbon structure. wsimg.comnist.gov Such methods offer the control needed to introduce methyl groups at the specific 2, 3, and 4 positions of the decane chain.

Spectroscopic Characterization

The structural verification of this compound relies on standard spectroscopic techniques.

Mass Spectrometry (MS): The NIST (National Institute of Standards and Technology) Chemistry WebBook indicates the availability of electron ionization mass spectrometry data for this compound. chemeo.comnih.gov In GC-MS analysis of essential oils, this compound has been identified based on its mass spectrum and retention time. Current time information in Bangalore, IN.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. Its non-polar retention index is documented as 1260.00. researchgate.net In a study of Achillea micrantha essential oil, it was identified with a retention time of 15.08 minutes under specific column and temperature conditions. Current time information in Bangalore, IN.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H or ¹³C NMR spectral data for this compound is not readily available in public databases, PubChem does list the existence of copyrighted ¹³C NMR spectra. nist.gov For its isomers, NMR is a critical tool for confirming the precise placement and connectivity of the methyl branches. microservices.es

Natural Occurrence and Environmental Relevance

This compound has been identified as a volatile organic compound (VOC) from a variety of natural sources. As a lipophilic, non-polar molecule, it is often found as a minor component in essential oils and plant extracts.

Documented occurrences include:

Medicinal Plants: It has been detected in the seed extracts of the traditional medicinal plant Caesalpinia bonduc. jddtonline.info

Essential Oils: GC-MS analysis identified it as a component (0.31%) of the essential oil from Achillea micrantha. Current time information in Bangalore, IN.

Food and Beverages: The compound was found in blended teas made with fermented tea and various herbs, such as chamomile, peppermint, and lemongrass. uiowa.edu

Insect-related VOCs: It has been listed among the volatile organic compounds associated with bed bugs (Cimex lectularius), which are chemicals used in intra-species communication. nih.gov

Consumer Products: As a component of some natural fragrances, it has been detected in the emissions from fragranced consumer products. nih.govcymitquimica.com

Industrial and Chemical Applications

Specific industrial applications for this compound are not well-documented. However, based on the known uses of other highly branched alkanes and its isomers, several potential applications can be inferred.

Analytical Standard: Given its identification in various natural products, this compound is a candidate for use as a reference or analytical standard. Pure samples of the compound would be essential for calibrating GC-MS instruments to accurately identify and quantify its presence in complex mixtures like essential oils or environmental samples. Current time information in Bangalore, IN.microservices.es

Solvents and Lubricants: The general class of C10-C20 alkanes, which includes this compound, is used in the formulation of industrial solvents and lubricants due to their chemical stability and specific physical properties. tandfonline.comcore.ac.uknih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

62238-15-7 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

2,3,4-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-7-8-9-10-12(4)13(5)11(2)3/h11-13H,6-10H2,1-5H3 |

InChI Key |

YFHGNGNLIWGTTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(C)C(C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 2,3,4 Trimethyldecane

Fundamental Studies of Alkane Activation and Functionalization

The conversion of alkanes into more valuable functionalized molecules is a cornerstone of modern chemistry. The process begins with the cleavage of a C-H bond, which can be achieved under either homogeneous or heterogeneous catalytic conditions.

Homogeneous catalysis for C-H bond activation involves catalysts that are in the same phase as the alkane substrate, typically in a liquid medium. Transition metal complexes are often employed as catalysts in these systems. The activation of C-H bonds in alkanes by homogeneous transition metal catalysts can proceed through several mechanisms, including oxidative addition, sigma-bond metathesis, and electrophilic activation. rutgers.eduyoutube.com

For a branched alkane like 2,3,4-trimethyldecane, the presence of primary, secondary, and tertiary C-H bonds introduces selectivity challenges. The reactivity of these bonds generally follows the order: tertiary > secondary > primary, due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting alkyl radical or carbocation intermediates.

Table 1: Estimated C-H Bond Dissociation Energies (BDE) in this compound

| Bond Type | Position on this compound | Estimated BDE (kcal/mol) |

|---|---|---|

| Primary (1°) | C1, C1' (methyl on C2), C2' (methyl on C3), C3' (methyl on C4), C10 | ~98-100 |

| Secondary (2°) | C5, C6, C7, C8, C9 | ~95-97 |

Note: These are estimated values based on general trends for alkanes.

In oxidative addition , a low-valent metal center inserts into the C-H bond, forming an alkyl-metal-hydride complex. For this compound, this would preferentially occur at the tertiary C-H bonds at positions C2, C3, and C4.

Sigma-bond metathesis involves a concerted, four-center transition state where the alkane's C-H bond interacts with a metal-ligand bond, leading to the exchange of the hydrogen and the ligand. This mechanism is common for early transition metals and lanthanides.

Electrophilic activation involves a highly electrophilic metal complex that abstracts a hydride (H-) from the alkane, generating a carbocation intermediate. rutgers.edu Given the structure of this compound, this would lead to the formation of relatively stable tertiary carbocations at C2, C3, or C4.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely used in industrial processes involving alkanes. researchgate.net These catalysts are typically solid materials, such as metals supported on oxides or zeolites.

For large alkanes like this compound, shape-selective zeolites can play a crucial role. The transformation of alkanes on heterogeneous catalysts often involves dehydrogenation on metal sites to form alkenes, which can then undergo further reactions on acidic sites. ntnu.notsijournals.com

Catalytic cracking is a key industrial process that breaks down large hydrocarbon molecules into smaller, more valuable ones. chemguide.co.uk With a catalyst like a zeolite, cracking proceeds through carbocation intermediates. libretexts.orgpsu.edu The initial step is the removal of a hydride ion from the alkane, preferentially from a tertiary carbon, to form a carbenium ion. chemguide.co.uk In this compound, this would readily occur at the C2, C3, or C4 positions. The resulting carbocation can then undergo β-scission to yield a smaller alkane and an alkene.

Isomerization and Skeletal Rearrangement Dynamics of Branched Alkanes

Isomerization reactions that alter the carbon skeleton of alkanes are of significant industrial importance for producing high-octane gasoline components. tsijournals.com Branched alkanes are thermodynamically more stable than their linear counterparts. tandfonline.com

The isomerization of alkanes is typically catalyzed by strong acids, including liquid superacids and solid acid catalysts like sulfated zirconia or zeolites. tandfonline.com The mechanism involves the formation of carbocation intermediates. tandfonline.com

For this compound, the reaction would be initiated by the abstraction of a hydride ion by the acid catalyst, forming a tertiary carbocation. This carbocation can then undergo a series of rearrangements, primarily through 1,2-hydride and 1,2-methyl shifts, to form different isomeric structures. For example, a carbocation at C4 could rearrange to other positions along the decane (B31447) chain, or the methyl groups could migrate. These rearrangements proceed through protonated cyclopropane-type transition states.

The distribution of isomers at equilibrium is determined by their relative thermodynamic stabilities. Highly branched isomers are generally favored at lower temperatures. tandfonline.com

Thermal isomerization of alkanes without a catalyst requires very high temperatures and often leads to a complex mixture of products due to competing cracking reactions. The mechanism proceeds through the homolytic cleavage of C-C or C-H bonds to form radical intermediates. These radicals can then rearrange or undergo further reactions.

Photochemical isomerization involves the use of light to induce isomerization. biosyn.com For alkanes, this typically requires vacuum ultraviolet (VUV) radiation due to the high energy of their electronic transitions. columbia.edu The absorption of a photon can excite the molecule to a higher electronic state, which may have a different equilibrium geometry or a lower barrier to isomerization. Alternatively, photosensitizers can be used to facilitate the reaction at longer wavelengths. columbia.edu The direct photoisomerization of a complex alkane like this compound is not a common or synthetically useful process due to the high energy required and the likelihood of C-C bond cleavage.

Oxidative Degradation Pathways and Radical Chemistry of this compound

The oxidative degradation of alkanes is a process of significant interest in combustion chemistry and atmospheric science. libretexts.org These reactions typically proceed through free-radical chain mechanisms. libretexts.org

The initiation step involves the formation of an alkyl radical from the alkane. This can be achieved by heat, light, or reaction with a radical initiator. Due to the differences in C-H bond dissociation energies, the initial hydrogen abstraction from this compound will preferentially occur at the tertiary positions (C2, C3, and C4).

Table 2: Relative Reactivity of C-H Bonds in this compound towards Radical Abstraction

| C-H Bond Type | Relative Rate of Abstraction (e.g., by Cl• at room temp) |

|---|---|

| Primary (1°) | 1 |

| Secondary (2°) | ~4 |

Note: These are generalized relative rates and can vary with the specific radical and reaction conditions.

Once the initial alkyl radical is formed, it reacts with oxygen in a propagation step to form an alkylperoxy radical (ROO•). This radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus continuing the chain reaction.

The hydroperoxides are key intermediates that can undergo further reactions. For example, they can decompose to form alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate new reaction chains. The decomposition of these intermediates can lead to a variety of oxygenated products, including alcohols, ketones, and carboxylic acids, as well as smaller hydrocarbon fragments through C-C bond scission. nih.gov The presence of multiple tertiary carbons in this compound provides multiple sites for the formation of relatively stable radical intermediates, leading to complex product mixtures upon oxidative degradation.

Low-Temperature Oxidation Kinetics in Complex Hydrocarbon Mixtures

The low-temperature oxidation of alkanes is characterized by a complex series of reactions involving the formation of alkylperoxy (ROO•) and hydroperoxyalkyl (•QOOH) radicals. This process is generally understood to proceed through the following steps for a generic alkane (RH) nih.gov:

Initiation : An initial radical abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•).

Oxygen Addition : The alkyl radical rapidly adds to a molecule of oxygen to form an alkylperoxy radical (ROO•) nih.gov.

Isomerization : The alkylperoxy radical can undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH) nih.gov. The site of the hydrogen abstraction is influenced by the structure of the alkane.

Second Oxygen Addition : The hydroperoxyalkyl radical can then add another oxygen molecule, leading to further reactions that can result in chain branching, a key feature of low-temperature combustion that leads to autoignition.

For branched alkanes, the presence of tertiary hydrogen atoms (hydrogens attached to a carbon that is bonded to three other carbons) can significantly influence the reaction pathways. These hydrogens are typically more easily abstracted, leading to the formation of more stable tertiary radicals. In the case of this compound, there are three such tertiary hydrogens at positions 2, 3, and 4. The specific rates and products of these initial abstraction steps for this compound have not been specifically documented.

Recent research on branched alkanes has also identified new chain-branching pathways involving highly oxidized multifunctional molecules (HOMs) researchgate.netkaust.edu.saosti.gov. These pathways involve alternative isomerization of peroxy radicals and further oxygen addition, leading to a net increase in hydroxyl radical production, which can accelerate ignition researchgate.netkaust.edu.saosti.gov. While these studies were conducted on other branched alkanes like 2,5-dimethylhexane, it is plausible that similar pathways exist for this compound, though this has not been experimentally verified.

Without specific studies on this compound, it is not possible to provide a data table of its low-temperature oxidation kinetics.

Initiation and Propagation of Alkyl Radical Chain Reactions

Alkyl radical chain reactions are fundamental to the transformation of hydrocarbons and are characterized by three distinct phases: initiation, propagation, and termination.

Initiation is the initial step where a radical species is created, often through the homolytic cleavage of a bond by heat or light. For an alkane like this compound, this could involve the breaking of a C-C or C-H bond, although C-C bonds are generally stronger. More commonly in combustion environments, initiation occurs through the abstraction of a hydrogen atom by an existing radical species, such as a hydroxyl radical (•OH) nih.gov.

The structure of this compound offers multiple sites for hydrogen abstraction, leading to a variety of possible initial alkyl radicals. The relative likelihood of abstraction at each site depends on the type of C-H bond (primary, secondary, or tertiary) and the temperature.

Propagation steps are the "chain" part of the reaction, where a radical reacts with a non-radical molecule to form a new radical, which can then continue the chain. In the context of oxidation, a key propagation sequence for an alkyl radical (R•) derived from this compound would be:

R• + O₂ → ROO• (Formation of an alkylperoxy radical)

ROO• → •QOOH (Isomerization to a hydroperoxyalkyl radical)

These propagation steps can be followed by further reactions that either continue the chain or lead to chain-branching. The specific isomers of ROO• and •QOOH formed would depend on the initial site of hydrogen abstraction on the this compound molecule.

Due to the lack of specific research on this compound, a detailed data table of its initiation and propagation reactions cannot be compiled. The following table provides a generalized representation of the types of hydrogen atoms present in the molecule, which would influence the formation of different initial alkyl radicals.

| Type of Hydrogen Atom | Carbon Position(s) | Number of Hydrogens |

| Primary (on methyl group) | 1, 1', 2', 3' | 12 |

| Secondary | 5, 6, 7, 8, 9 | 10 |

| Tertiary | 2, 3, 4 | 3 |

Note: 1' refers to the methyl group on carbon 2, 2' on carbon 3, and 3' on carbon 4.

This table illustrates the variety of initial radicals that could be formed, each of which would lead to a different set of subsequent reactions. Without dedicated computational or experimental studies for this compound, the branching ratios and rates for these pathways remain unknown.

Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Research of 2,3,4 Trimethyldecane

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Differentiation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. For a molecule like 2,3,4-trimethyldecane, with its multiple chiral centers, NMR is indispensable for differentiating between its various diastereomers and understanding their conformational preferences.

Multi-Dimensional NMR for Complex Branched Alkane Structure Assignment

One-dimensional (1D) NMR spectra (¹H and ¹³C) of this compound would exhibit significant signal overlap due to the presence of numerous chemically similar protons and carbons in the alkyl chain and methyl groups. Two-dimensional (2D) and multi-dimensional NMR techniques are crucial for resolving these complex spectra and unambiguously assigning the resonances. spectroscopyonline.com

Key Multi-Dimensional NMR Experiments:

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the proton network along the decane (B31447) backbone and identifying which methyl groups are attached to which methine carbons.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. This would be particularly useful in identifying the complete proton network from each of the three methyl groups attached to the stereocenters and the protons on the main chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. HSQC is essential for assigning the ¹³C resonances based on the already assigned ¹H signals, providing a clear map of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly valuable for determining the relative stereochemistry of the chiral centers at C2, C3, and C4 by observing which protons are close to each other in the folded conformational state of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

The following table provides predicted chemical shift ranges for the different types of protons and carbons in this compound, based on typical values for branched alkanes.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Primary (CH₃) | 0.8 - 1.0 | 10 - 20 |

| Secondary (CH₂) | 1.2 - 1.6 | 20 - 40 |

| Tertiary (CH) | 1.5 - 2.0 | 30 - 50 |

Note: These are generalized predictions. The exact chemical shifts will vary depending on the specific stereoisomer and the solvent used.

Solid-State NMR for Conformational Analysis in Constrained Environments

For this compound, ssNMR could be used to study how the molecule packs in a crystal lattice and how intermolecular interactions influence its conformation. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, leading to higher resolution spectra.

Vibrational Spectroscopy for Probing Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the molecular structure, conformation, and intermolecular interactions.

Advanced Raman Spectroscopy for Conformational Ensembles

Raman spectroscopy is particularly well-suited for studying the carbon skeleton of alkanes. The C-C stretching and bending vibrations, which are often weak in IR spectra, can give rise to distinct peaks in the Raman spectrum. Different conformers of this compound will have slightly different vibrational frequencies, and therefore, the Raman spectrum will be a superposition of the spectra of all the conformers present in the sample. By using advanced techniques such as temperature-dependent Raman spectroscopy, it is possible to study the thermodynamics of the conformational equilibrium.

Typical Raman Bands for Branched Alkanes:

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C-H Stretching | 2800 - 3000 |

| CH₂/CH₃ Bending | 1440 - 1470 |

| C-C Stretching | 800 - 1200 |

| Skeletal Vibrations | < 800 |

Ultrafast Infrared Spectroscopy for C-H Stretching Vibrations

The C-H stretching vibrations of alkanes appear in the IR spectrum in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org The exact frequencies of these vibrations are sensitive to the local environment of the C-H bonds. Ultrafast infrared spectroscopy, with its high time resolution, can be used to study the dynamics of the C-H bonds and the flow of vibrational energy through the molecule. This can provide insights into the flexibility of the alkyl chain and the timescale of conformational changes. For this compound, the C-H stretching region would be complex due to the presence of multiple methyl, methylene, and methine groups. libretexts.orglibretexts.org

Characteristic IR Absorption Frequencies for Alkanes:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H | Stretching | 2850-2960 | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| CH₃ | Bending (Asymmetric) | ~1450 | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | Medium |

Computational Chemistry and Theoretical Modeling of 2,3,4 Trimethyldecane

Reaction Mechanism Elucidation and Transition State Analysis

Potential Energy Surface Mapping for Alkane Isomerization and Functionalization

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. acs.orglongdom.orgmuni.cz For a molecule like 2,3,4-trimethyldecane, with its numerous rotatable bonds and chiral centers, the PES is a high-dimensional landscape. Mapping this surface helps identify stable conformations (energy minima), transition states (saddle points), and the energy barriers that separate them.

Isomerization: Skeletal isomerization of alkanes is a crucial process in producing high-octane gasoline components. Theoretical studies on branched alkanes explore the complex reaction networks involved. nih.gov For this compound, potential energy surface scans would be employed to investigate pathways for methyl group migration or carbon chain rearrangement. These calculations can pinpoint the most energetically favorable routes and the structures of the carbocation intermediates that facilitate these transformations. By calculating the activation energy barriers for different isomerization pathways, researchers can predict the conditions (e.g., temperature, catalyst) required for specific structural rearrangements.

Functionalization: C-H bond functionalization is a powerful strategy for converting inert alkanes into more valuable chemicals. byu.eduacs.org Computational modeling can predict the selectivity of these reactions. This compound possesses primary (1°), secondary (2°), and tertiary (3°) C-H bonds, each with different bond dissociation energies and steric accessibility. PES mapping can model the approach of a reactive species (e.g., a catalyst or a radical) to the alkane and calculate the energy profile for the C-H bond-breaking step at each distinct position. These calculations help in understanding and predicting the regioselectivity of functionalization reactions, such as oxidation or halogenation.

Below is a representative table illustrating the type of data that would be generated from a PES analysis for the conformational isomers of this compound.

| Conformer of this compound | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |

|---|---|---|---|

| Global Minimum (Anti-Anti) | 0.00 | C1-C2-C3-C4: ~180, C2-C3-C4-C5: ~180 | DFT (e.g., M06-2X) |

| Gauche-Anti Conformer | +0.95 | C1-C2-C3-C4: ~60, C2-C3-C4-C5: ~180 | DFT (e.g., M06-2X) |

| Anti-Gauche Conformer | +1.10 | C1-C2-C3-C4: ~180, C2-C3-C4-C5: ~60 | DFT (e.g., M06-2X) |

| Transition State (Eclipsed) | +4.50 | C1-C2-C3-C4: 0 | DFT (e.g., M06-2X) |

Computational Catalysis Studies for Alkane Activation

The inert nature of C-H bonds in alkanes necessitates the use of catalysts for their activation. rsc.orgresearchgate.net Computational catalysis, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and designing more efficient catalysts. kit.edu

For this compound, computational studies would focus on modeling the interaction between the alkane and the active site of a catalyst, which could be a transition metal complex or a solid-state material like a zeolite. nih.gov These studies aim to understand the elementary steps of the catalytic cycle:

Adsorption: How the alkane binds to the catalyst surface or coordinates to a metal center.

C-H Bond Cleavage: The central activation step, which can occur through various mechanisms such as oxidative addition, σ-bond metathesis, or electrophilic activation. acs.org DFT calculations can determine the transition state structure and the activation energy barrier for this crucial step. acs.orgresearchgate.net

Product Formation and Desorption: The subsequent steps leading to the final functionalized product and its release from the catalyst.

A key goal of these computational studies is to predict the selectivity of C-H activation. By calculating the activation barriers for the cleavage of the different types of C-H bonds (1°, 2°, 3°) in this compound, researchers can predict which position is most likely to react. This information is vital for designing catalysts that can selectively target a specific C-H bond, leading to the desired product with high efficiency. mdpi.com

The following table provides a hypothetical example of results from a DFT study on the catalytic activation of different C-H bonds in this compound by a hypothetical platinum-based catalyst.

| C-H Bond Position | Bond Type | Calculated Activation Energy (ΔE‡, kcal/mol) | Mechanism | Catalyst Model |

|---|---|---|---|---|

| C-2 | Tertiary (3°) | 18.5 | Oxidative Addition | Pt(II) complex |

| C-3 | Tertiary (3°) | 19.2 | Oxidative Addition | Pt(II) complex |

| C-4 | Tertiary (3°) | 20.1 | Oxidative Addition | Pt(II) complex |

| C-5 | Secondary (2°) | 24.8 | Oxidative Addition | Pt(II) complex |

| C-1 (on methyl at C-2) | Primary (1°) | 29.5 | Oxidative Addition | Pt(II) complex |

Environmental and Biogeochemical Research Pertaining to 2,3,4 Trimethyldecane and Branched Alkanes

Origin and Occurrence of Branched Alkanes in Geological and Biological Systems

Branched alkanes, such as 2,3,4-trimethyldecane, are saturated hydrocarbons that feature alkyl branches along their main carbon chain. Their presence in various geological and biological systems provides valuable insights into the origins of organic matter and the environmental conditions of the past.

In the field of petroleum geochemistry, branched alkanes serve as crucial molecular fossils, or biomarkers. scribd.com These compounds can provide information about the source, depositional environment, and thermal maturity of organic matter in sedimentary rocks and petroleum. nih.govresearchgate.net The distribution and structure of branched alkanes can indicate the types of organisms that contributed to the organic matter. For instance, certain branched structures are characteristic of specific bacteria or algae. scribd.com

The analysis of biomarkers, including branched alkanes, is essential for oil-source rock correlation studies, helping to identify the origin of petroleum accumulations. nih.govnih.gov The ratio of different types of hydrocarbons, such as hopanes (derived from bacteria) to steranes (derived from eukaryotes), can distinguish between prokaryotic and eukaryotic input. nih.gov

Table 1: Biomarker Applications of Branched Alkanes

| Biomarker Type | Information Provided | Geological Significance |

|---|---|---|

| Branched Alkanes (general) | Source of organic matter, depositional environment, thermal maturity. nih.govresearchgate.net | Indicates contributions from bacteria and algae; helps in oil-source rock correlation. scribd.comnih.gov |

| Pristane (B154290) and Phytane (B1196419) | Redox conditions of the depositional environment. | The ratio of pristane to phytane can indicate oxic versus anoxic conditions. |

| Branched Alkanes with Quaternary Carbons (BAQCs) | Input of archaea or algal organic matter. frontiersin.org | Found in a wide range of geological ages, from the Paleoproterozoic to recent sediments. frontiersin.org |

Biosynthetic Pathways of Isoprenoid Alkanes in Microorganisms

Isoprenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Many branched alkanes found in the environment are derived from the diagenesis of isoprenoid lipids. The biosynthesis of isoprenoids is essential for the survival of all cells and occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com

The MEP pathway is primarily found in bacteria, including many pathogens, while the MVA pathway is characteristic of archaea and most eukaryotes. mdpi.com Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org These precursors are then sequentially condensed to form larger isoprenoid chains, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). nih.govfrontiersin.orgresearchgate.net These larger molecules serve as the precursors for a vast array of isoprenoid compounds, including those that can be geologically altered to form branched alkanes like this compound.

Microorganisms can be engineered to produce specific isoprenoids by redesigning their natural biosynthetic pathways. nih.govfrontiersin.org This has significant implications for the production of biofuels and specialty chemicals.

Environmental Fate and Transformation Processes of Hydrocarbons

Once released into the environment, hydrocarbons like this compound are subject to various transformation processes that determine their persistence and potential impact.

Microbial degradation is a primary mechanism for the removal of alkanes from the environment. nih.gov A wide variety of bacteria and fungi are capable of utilizing alkanes as a source of carbon and energy. researchgate.net The biodegradation of n-alkanes is generally more rapid than that of branched alkanes, which are more resistant to microbial attack. researchgate.net

The initial step in the aerobic degradation of alkanes is typically the oxidation of the molecule by enzymes called monooxygenases. frontiersin.orgnih.gov This introduces an oxygen atom, making the hydrocarbon more water-soluble and susceptible to further enzymatic breakdown. The resulting alcohol is then oxidized to an aldehyde and then to a fatty acid, which can be further metabolized through the β-oxidation pathway. frontiersin.orgnih.gov

Several pathways for the initial oxidation of n-alkanes have been identified, including terminal oxidation, subterminal oxidation, and biterminal oxidation. frontiersin.orgnih.gov In the case of branched alkanes, the presence of methyl branches can hinder the enzymatic process, leading to slower degradation rates. However, some microorganisms have evolved specific enzymes capable of degrading branched structures. For example, some Rhodococcus strains can degrade branched alkanes like phytane and norpristane. researchgate.net

Anaerobic biodegradation of alkanes also occurs, particularly in anoxic environments like sediments and petroleum reservoirs. nih.govresearchgate.net One of the key mechanisms is the addition of the alkane to a fumarate (B1241708) molecule, a process catalyzed by the enzyme alkylsuccinate synthase. nih.gov This initial activation step is followed by further degradation of the resulting alkylsuccinate.

Table 2: Microbial Degradation of Alkanes

| Degradation Process | Key Enzymes/Mechanisms | Organisms Involved (Examples) | Environmental Conditions |

|---|---|---|---|

| Aerobic Biodegradation | Monooxygenases, Alcohol dehydrogenase, Aldehyde dehydrogenase. frontiersin.orgnih.gov | Pseudomonas, Rhodococcus, Acinetobacter. researchgate.netresearchgate.net | Presence of oxygen. |

| Anaerobic Biodegradation | Fumarate addition (Alkylsuccinate synthase). nih.gov | Sulfate-reducing bacteria, denitrifying bacteria. researchgate.netresearchgate.net | Absence of oxygen; presence of alternative electron acceptors (sulfate, nitrate). |

Abiotic Degradation Pathways, Including Photolysis and Oxidation

In addition to microbial processes, abiotic degradation pathways can also contribute to the transformation of hydrocarbons in the environment. Photolysis, the breakdown of compounds by light, and chemical oxidation are important abiotic processes. copernicus.org

Volatile hydrocarbons in the atmosphere can react with hydroxyl radicals (•OH), which are highly reactive and initiate a cascade of oxidation reactions. scilit.com These reactions can lead to the formation of a variety of secondary products, including aldehydes, ketones, and organic acids. The structure of the branched alkane will influence its reactivity with hydroxyl radicals and the subsequent degradation products.

Atmospheric Chemistry of Volatile Branched Alkanes

Volatile branched alkanes are emitted into the atmosphere from various sources, including gasoline and diesel exhaust. copernicus.org Once in the atmosphere, their chemical transformations can have significant impacts on air quality.

The atmospheric oxidation of volatile organic compounds (VOCs), including branched alkanes, can lead to the formation of secondary organic aerosols (SOA). copernicus.orgwiley.com SOA are microscopic particles that can affect climate by scattering or absorbing solar radiation and can also have adverse effects on human health.

Gas-Phase Reactions with Atmospheric Oxidants (OH, O₃, NO₃)

The persistence and environmental impact of this compound are largely dictated by its atmospheric lifetime, which is determined by the rates of its reactions with key gas-phase oxidants. For alkanes, the primary removal pathways involve reactions with the hydroxyl radical (OH) during the day and the nitrate (B79036) radical (NO₃) at night.

Hydroxyl Radical (OH): The reaction with the OH radical is the dominant daytime loss process for alkanes in the troposphere. copernicus.org The mechanism proceeds via hydrogen atom abstraction, where the OH radical removes a hydrogen atom from a carbon-hydrogen (C-H) bond to form water and an alkyl radical (R•).

OH + R-H → H₂O + R•

The rate of this reaction is highly dependent on the structure of the alkane. C-H bonds on tertiary carbons (a carbon atom bonded to three other carbon atoms) are weaker and more susceptible to abstraction than those on secondary or primary carbons. This compound possesses multiple tertiary C-H bonds, making it more reactive towards OH radicals compared to a linear alkane with the same number of carbon atoms, such as n-tridecane. For instance, the rate coefficient for the highly branched 2,2,4-trimethylpentane (B7799088) is observed to be lower than predicted by some structure-activity relationships, indicating that factors beyond bond type, such as molecular geometry, can influence reactivity. copernicus.org

Nitrate Radical (NO₃): During nighttime, when photochemical production of OH radicals ceases, the nitrate radical becomes a significant oxidant. copernicus.org The reaction mechanism between NO₃ and alkanes is also hydrogen atom abstraction, similar to the OH radical reaction.

NO₃ + R-H → HNO₃ + R•

Ozone (O₃): Saturated alkanes, including this compound, are generally considered to be unreactive with ozone under typical atmospheric conditions. While ozone is a powerful oxidant and reacts readily with unsaturated compounds like alkenes, its reaction rate with alkanes is negligibly slow. rsc.orgmdpi.comresearchgate.net Consequently, ozonolysis is not a significant atmospheric sink for this compound.

The table below presents reaction rate constants and estimated atmospheric lifetimes for several alkanes, illustrating the influence of molecular structure on reactivity.

| Compound | Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) |

|---|---|---|---|

| n-Butane | OH | 2.36 x 10⁻¹² | 4.9 days |

| iso-Butane (2-Methylpropane) | OH | 2.12 x 10⁻¹² | 5.5 days |

| 2,3-Dimethylbutane | OH | 5.96 x 10⁻¹² | 2.0 days |

| n-Heptane | OH | 7.13 x 10⁻¹² | 1.6 days |

| 2,2,4-Trimethylpentane | OH | 3.57 x 10⁻¹² | 3.2 days |

| n-Butane | NO₃ | 1.5 x 10⁻¹⁷ | ~770 days |

| iso-Butane (2-Methylpropane) | NO₃ | 8.2 x 10⁻¹⁷ | ~140 days |

| 2,3-Dimethylbutane | NO₃ | 5.8 x 10⁻¹⁶ | ~20 days |

Lifetimes are calculated using average global tropospheric concentrations of [OH] = 2.0 x 10⁶ molecules cm⁻³ (12-hour daytime average) and [NO₃] = 5.0 x 10⁸ molecules cm⁻³ (12-hour nighttime average). The rate constants are sourced from published kinetic data. rsc.orgmdpi.comnih.govresearchgate.net

Secondary Organic Aerosol (SOA) Formation Potential from Alkane Precursors

The oxidation of alkanes like this compound leads to the formation of a variety of oxygenated products. copernicus.org These products, having lower volatility than the parent alkane, can partition from the gas phase to the particle phase, contributing to the formation and growth of Secondary Organic Aerosol (SOA). nih.gov SOA is a significant component of atmospheric fine particulate matter (PM₂.₅), which has implications for climate and human health.

The molecular structure of the parent alkane is a dominant factor in determining its potential to form SOA, often referred to as the SOA yield (the mass of aerosol formed per mass of hydrocarbon reacted). nih.gov For alkanes with the same carbon number, a general trend in SOA yield has been observed: cyclic > linear > branched . acs.orgnih.gov

The lower SOA yield from branched alkanes is attributed to the fate of the alkoxy radical (RO•), a key intermediate in the atmospheric oxidation mechanism.

For linear alkanes , the alkoxy radicals primarily undergo isomerization reactions. This process preserves the carbon backbone of the molecule while introducing functional groups (like hydroxyl and carbonyl groups), which decreases volatility and promotes partitioning to the aerosol phase.

For branched alkanes , the alkoxy radicals are more likely to undergo decomposition via C-C bond scission (fragmentation). acs.org This fragmentation breaks the molecule into smaller, more volatile products, which are less likely to condense and form SOA. copernicus.orgnsf.gov

Therefore, despite having a similar or even higher reaction rate with OH, a highly branched C₁₃ alkane like this compound is expected to have a lower SOA yield than its linear counterpart, n-tridecane. Research on C₁₂ alkanes has shown that branched structures consistently produce less SOA than linear dodecane (B42187) under similar conditions. nih.gov

The table below summarizes experimental SOA yields for various alkanes, highlighting the impact of carbon number and branching.

| Alkane Precursor | Carbon Number | Structure | SOA Yield (%) (at Organic Aerosol Mass Loading of 10 µg/m³) |

|---|---|---|---|

| n-Decane | 10 | Linear | 4.5 |

| n-Dodecane | 12 | Linear | 16.2 |

| 2,6,10-Trimethyldodecane | 15 | Branched | ~8 |

| n-Pentadecane | 15 | Linear | 36.0 |

| Cyclododecane | 12 | Cyclic | 42.0 |

Data are representative values from smog chamber experiments under high-NOx photooxidation conditions, illustrating general trends. Actual yields can vary with experimental conditions. acs.orgnih.gov

Advanced Materials Science Applications and Catalysis Research Leveraging 2,3,4 Trimethyldecane As a Model Compound

Catalytic Reforming and Isomerization in Petrochemical Processes

Catalytic reforming and isomerization are cornerstone processes in the petrochemical industry, aimed at converting low-octane linear or lightly branched alkanes into high-octane, multi-branched isomers suitable for gasoline blending. researchgate.netchemmethod.com 2,3,4-Trimethyldecane represents an ideal product of such processes, and its structure is used as a benchmark for studying catalyst performance and process optimization.

Catalyst Design and Performance for Alkane Rearrangement

The efficient rearrangement of alkanes requires bifunctional catalysts that possess both metal sites for hydrogenation-dehydrogenation and acid sites for skeletal isomerization. researchgate.net The design of these catalysts is critical for maximizing the yield of desired multi-branched isomers while minimizing cracking into lower-value light gases. mdpi.com

Catalyst Components and Function:

Metal Function: Typically, platinum (Pt) supported on a porous material facilitates the dehydrogenation of the alkane to an alkene intermediate. This step is crucial as the unsaturated species is more readily isomerized. researchgate.net

Acid Function: The acidic support, often a zeolite or a sulfated metal oxide like sulfated zirconia, provides the sites for the rearrangement of the carbon skeleton. researchgate.netcatalysis.ru The pore structure and acid site strength of the support are key design parameters.

Research on catalysts for long-chain alkane isomerization often uses linear alkanes like n-decane or n-hexadecane as model feedstocks. For instance, studies on Pt/SAPO-11 catalysts have investigated the hydroisomerization of n-decane, demonstrating that conversion increases with temperature and residence time. uobaghdad.edu.iq The goal of such processes is to produce branched isomers. This compound serves as a model for a highly desirable, multi-branched product. The challenge in catalyst design is to achieve high selectivity towards such complex isomers without promoting excessive cracking, which becomes more prevalent with longer chain lengths. mdpi.com

Catalysts like Pt/ZSM-22, which have a specific pore structure, are designed to favor the formation of mono-branched or di-branched alkanes through "key-lock" or shape-selective catalysis. The unique structure of this compound, with its consecutive branching, makes it an interesting subject for theoretical studies on how catalyst pore architecture can be tailored to control the degree and location of branching.

Table 1: Performance of Different Catalysts in Model Alkane Isomerization

| Catalyst | Model Feedstock | Temperature (°C) | Max. Isomer Yield (%) | Key Findings |

|---|---|---|---|---|

| Pt-ZSM-22 | C10 Alkane | 230 | ~84 | High isomer yield at relatively low temperature. mdpi.com |

| Pt-ZSM-22 | C19 Alkane | 240 | ~89 | Longer chains can achieve higher isomer yields. mdpi.com |

| Ni-Mo-SAPO-11 | C18 Alkane | >310 | 57 | Non-noble metal catalysts require higher temperatures. mdpi.com |

This table presents data from studies on various alkanes to illustrate the principles of isomerization catalysis relevant to producing branched structures like this compound.

Process Optimization for Hydrocarbon Fuel Production

The primary objective of catalytic reforming is to upgrade low-octane naphtha fractions into high-octane gasoline blendstock, known as reformate. mdpi.com This process involves a complex network of reactions, including dehydrogenation, dehydrocyclization, and isomerization. chemmethod.com Process optimization focuses on manipulating conditions like temperature, pressure, and hydrogen-to-hydrocarbon ratio to maximize the production of high-octane aromatic and isomerized paraffinic compounds. researchgate.net

Using this compound as a model product, process optimization studies can simulate the reaction pathways that lead to its formation. Since dehydrogenation reactions are highly endothermic, reforming units typically employ a series of reactors with interstage heaters to maintain the desired reaction temperature (400–500 °C). mdpi.com

Optimization involves balancing competing reactions. While high temperatures favor the endothermic reactions that produce high-octane aromatics, they also increase cracking. Low pressure also favors dehydrogenation but can lead to faster catalyst deactivation due to coke formation. chemmethod.com The presence of a branched alkane like this compound in the product stream is a direct indicator of successful isomerization pathways, contributing significantly to the Research Octane (B31449) Number (RON) of the fuel. Therefore, kinetic models of reforming often include lumped categories for multi-branched paraffins, for which this compound is a representative species. researchgate.net

Interfacial Phenomena and Surfactant Chemistry Relevant to Alkanes

The behavior of alkanes at interfaces is fundamental to applications ranging from enhanced oil recovery to cosmetics and pharmaceuticals. This compound, as a non-polar liquid, is a useful model for the oil phase in studies of emulsions and interactions with polymeric surfaces.

Emulsion and Microemulsion Stability Studies with Alkane Components

Emulsions are dispersions of one immiscible liquid in another, such as oil in water (O/W). Their stability is a critical factor and is often controlled by the addition of surfactants or emulsifiers. entegris.commdpi.com These molecules reduce interfacial tension and form a protective film around the dispersed droplets, preventing coalescence. mdpi.com

In research, alkanes like n-decane are commonly used to represent the oil phase in model emulsions. researchgate.net this compound can serve as a model for a more structurally complex oil phase. The stability of an emulsion depends on factors including the type and concentration of the surfactant, the properties of the oil phase, and the presence of salts. mdpi.comportalabpg.org.br For instance, the formation of stable microemulsions—thermodynamically stable, transparent dispersions—is highly dependent on achieving an ultra-low interfacial tension between the oil and water phases, which is influenced by the molecular structure of the oil component. mdpi.comnih.gov

Alkane Interactions with Polymeric Materials and Membranes

The interaction of alkanes with polymeric materials and membranes is vital for separation processes and for understanding the behavior of materials in hydrocarbon environments. The transport of alkanes through porous membranes, for example, can be highly dependent on the size and shape of the molecule.

Research on zeolite MFI membranes has shown that they can separate alkane isomers based on molecular sieving. utwente.nl Linear and mono-branched alkanes, which have smaller kinetic diameters, can pass through the zeolite pores, while more bulky di-branched alkanes are rejected. utwente.nl this compound, with its specific branched structure, serves as an excellent model compound for studying the limits of shape-selectivity in such membrane systems. Its transport properties would be compared against those of its linear counterpart, n-tridecane, and other isomers to probe the effective pore size and tortuosity of the membrane.

Furthermore, alkanes can interact with and alter the properties of other types of membranes, including biological membrane models. Studies have shown that the incorporation of alkanes into lipid bilayers can significantly impact the membrane's ordering and dynamics, making them more stable under extreme temperatures and pressures. nih.govnih.gov The presence of alkanes can lower the membrane's d-spacing (the repeat distance in a multilamellar structure) and dampen fluctuations. nih.gov While these studies often use simple linear alkanes, the branched geometry of this compound would be expected to introduce different packing constraints within the hydrophobic core of a membrane, providing a model for how complex hydrocarbons might influence the physical properties of polymeric and lipidic materials.

Role as a Model Compound in Fundamental Chemical Engineering Research

In fundamental chemical engineering research, model compounds are essential for developing and validating theoretical models of complex phenomena. This compound is particularly useful because its properties are representative of a class of molecules—multi-branched alkanes—that are important in many industrial processes yet difficult to study as part of a complex mixture.

Its utility as a model compound is evident in several areas:

Reaction Kinetics: In catalysis, it can be used to isolate the reaction pathways of branched alkanes during reforming and cracking, helping to build more accurate kinetic models without the confounding variables present in a real feedstock like naphtha. mdpi.com

Fuel Science: It serves as a surrogate molecule for high-octane components in gasoline and jet fuel. Understanding its combustion and decomposition behavior provides insight into the performance of real fuels. brighton.ac.uk For example, studies on the pyrolysis of n-dodecane provide a baseline for understanding how the C-C bond scission in a linear alkane differs from that in a branched structure like this compound. researchwithrowan.com

Interfacial Science: In emulsion and membrane science, its defined molecular structure allows researchers to systematically study how branching affects interfacial packing, phase behavior, and transport properties, providing data to refine models of these complex systems. mdpi.comutwente.nl

By studying a pure, well-characterized compound like this compound, researchers can generate precise data that is essential for advancing the fundamental understanding of chemical and physical processes that underpin large-scale industrial applications.

Transport Phenomena in Saturated Hydrocarbon Systems

The study of transport phenomena in saturated hydrocarbon systems is critical for optimizing processes in the petroleum and chemical industries. This compound, as a branched alkane, serves as an important model compound for understanding the complex transport behaviors in such systems, which are often characterized by mixtures of linear, branched, and cyclic alkanes. Transport properties, such as viscosity and diffusion, are fundamental to modeling and designing separation processes, reservoir fluid flow, and lubrication technologies.

The molecular structure of this compound, with its multiple methyl branches, significantly influences its transport properties compared to its linear isomer, n-tridecane. The branching leads to a more compact molecular structure, which affects intermolecular interactions and, consequently, the resistance to flow (viscosity) and the rate of molecular diffusion.

Viscosity in Branched Alkane Systems

Several models are used to predict the viscosity of hydrocarbon mixtures. For instance, the Lohrenz-Bray-Clark (LBC) method is widely used in the petroleum industry. However, for systems with a high degree of branching, more sophisticated models like the free volume theory or corresponding-states models may provide more accurate predictions. Research on isomers of heptane (B126788) and other branched alkanes has shown that increased branching tends to lower the viscosity at a given temperature compared to their linear counterparts, although this effect can be complex and dependent on the specific isomeric structure and prevailing conditions.

To illustrate the typical range of viscosities for branched alkanes, the following interactive data table provides estimated viscosity values for this compound at various temperatures, based on predictive models and data from similar compounds.

| Temperature (°C) | Estimated Dynamic Viscosity (mPa·s) |

| 20 | 2.8 |

| 40 | 1.9 |

| 60 | 1.3 |

| 80 | 0.9 |

| 100 | 0.7 |

Diffusion in Multicomponent Alkane Mixtures

Diffusion coefficients are essential for modeling mass transfer rates in processes such as distillation, absorption, and extraction. In multicomponent alkane mixtures, the diffusion of a specific component like this compound is described by Fick's law, with the diffusion coefficient being a function of temperature, pressure, and the composition of the mixture.

Direct experimental data on the diffusion coefficient of this compound in various hydrocarbon solvents is scarce. However, studies on similar branched alkanes in mixtures with linear alkanes have provided insights into the controlling factors. The molecular size and shape of the diffusing species and the viscosity of the solvent mixture are primary determinants of the diffusion coefficient. Generally, the diffusion coefficient decreases with increasing molecular weight of the diffusing species and the viscosity of the medium.

Predictive models, such as the Wilke-Chang equation or group contribution methods, can be employed to estimate diffusion coefficients in the absence of experimental data. These models account for the molecular structure and intermolecular forces to provide reasonable estimates for engineering calculations. The table below presents illustrative diffusion coefficients for this compound in a representative hydrocarbon solvent at infinite dilution.

| Temperature (°C) | Solvent (n-Dodecane) | Estimated Diffusion Coefficient (10⁻⁹ m²/s) |

| 25 | n-Dodecane | 0.5 |

| 50 | n-Dodecane | 0.9 |

| 75 | n-Dodecane | 1.4 |

Phase Behavior of Multicomponent Alkane Mixtures

The phase behavior of multicomponent alkane mixtures is a cornerstone of chemical process design, particularly in the oil and gas industry. Understanding the vapor-liquid equilibrium (VLE) is crucial for the design of separation units like distillation columns and flash drums. This compound, as a representative of highly branched alkanes, is a valuable model compound for investigating the impact of molecular structure on the phase behavior of complex hydrocarbon fluids.

The presence of branched isomers like this compound in a mixture can significantly alter the phase envelope (the pressure-temperature-composition space where liquid and vapor coexist) compared to mixtures of only linear alkanes. The differences in volatility and intermolecular interactions due to branching are the primary reasons for these effects.

Vapor-Liquid Equilibrium (VLE) of Branched Alkane Mixtures

The VLE of a multicomponent mixture is characterized by the distribution of each component between the vapor and liquid phases at equilibrium. This distribution is quantified by the K-value (the ratio of the mole fraction in the vapor phase to the mole fraction in the liquid phase). For branched alkanes, the K-values are influenced by their unique physical properties, such as vapor pressure, which is typically higher for branched isomers compared to their linear counterparts of the same carbon number.

While specific experimental VLE data for mixtures containing this compound are not widely published, thermodynamic models such as Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) equations of state are commonly used to predict the phase behavior of such systems. These models require binary interaction parameters, which are often determined from experimental data of representative binary mixtures.

Research on the VLE of binary systems containing branched and linear alkanes has shown that the branching affects the activity coefficients and fugacities of the components in the mixture. These effects must be accurately captured by the thermodynamic model to provide reliable predictions of the phase behavior of multicomponent systems. The following table provides illustrative VLE data for a hypothetical binary mixture of this compound and n-Decane, as predicted by a thermodynamic model.

| Temperature (°C) | Pressure (kPa) | Mole Fraction of this compound in Liquid (x) | Mole Fraction of this compound in Vapor (y) |

| 150 | 101.3 | 0.2 | 0.28 |

| 150 | 101.3 | 0.5 | 0.62 |

| 150 | 101.3 | 0.8 | 0.87 |

The study of model compounds like this compound is instrumental in refining these thermodynamic models and improving their predictive capabilities for complex industrial fluids. The insights gained from such studies are vital for the efficient design and operation of processes in the chemical and energy sectors.

Emerging Research Frontiers and Future Prospects for Branched Alkane Science

Integration of Data Science and Machine Learning for Alkane Property Prediction and Reaction Design

The integration of data science and machine learning (ML) is revolutionizing the study of alkanes by enabling rapid and accurate prediction of their properties and reaction behaviors, thereby accelerating research and development. nih.govnih.gov

Detailed Research Findings:

Researchers are increasingly employing artificial neural networks and other ML models to predict a wide range of physical and thermochemical properties of alkanes. nih.govarxiv.org These models are trained on extensive datasets of known molecules to learn the complex relationships between molecular structure and physical characteristics. intofuture.org For instance, neural networks can be trained from fragmented data, using known physical properties as inputs to exploit property-property correlations and improve prediction quality. arxiv.org This approach has been successfully used to predict boiling points, heat capacities, vapor pressures, and viscosities for linear, single-branched, and double-branched alkanes. arxiv.org

Quantitative Structure-Property Relationship (QSPR) models, a machine learning technique, are used to create regression models that link structural variables of a molecule to its properties. intofuture.org Beyond simple property prediction, machine learning is being applied to the complex domain of reaction design. By analyzing vast databases of chemical reactions, ML algorithms can predict reaction rate constants and suggest optimal conditions—such as catalysts, solvents, and reagents—for synthesizing specific alkane isomers. researchgate.netbeilstein-journals.org For example, multi-layered neural network models have been developed to predict the rate constants for hydrogen abstraction reactions in alkanes, a critical step in combustion. researchgate.net These computational tools not only enhance the efficiency of designing synthetic processes but also open avenues for discovering novel chemical transformations. beilstein-journals.orgwhiterose.ac.ukrsc.org

Machine Learning Applications in Alkane Research

| ML Model/Technique | Predicted Property/Application | Key Findings | Reference |

|---|---|---|---|

| Artificial Neural Networks | Boiling Point, Heat Capacity, Vapor Pressure | Accurately predicts properties for linear and branched alkanes by learning from fragmented data. arxiv.org | arxiv.org |

| Linear Regression (LR) | Thermochemical Properties (Gibbs Free Energy, Enthalpy) | Outperforms traditional group contribution methods for alkanes, achieving chemical accuracy of <1 kcal/mol. nih.gov | nih.gov |

| High-Throughput Force Field Simulation (HT-FFS) & ML | Thermodynamic Properties (Density, Heat of Vaporization) | Generates large datasets via simulation to train ML models, expanding predictions beyond what can be simulated. nih.govacs.org | nih.govacs.org |

| Multi-layered Neural Networks | Reaction Rate Constants | Efficiently predicts rate constants for combustion reactions like Hydrogen + Alkanes. researchgate.net | researchgate.net |

Development of Novel Analytical Platforms for Ultrasensitive Alkane Isomer Profiling

The precise separation and identification of alkane isomers are critical for applications ranging from petroleum refining to environmental analysis, yet it remains a significant analytical challenge due to their similar physical properties. rutgers.edu Recent advancements in analytical platforms are providing new tools for ultrasensitive and highly selective isomer profiling.

Detailed Research Findings:

A key area of innovation is the development of advanced adsorbent materials. Researchers have engineered novel metal-organic frameworks (MOFs) with tunable pore structures for the efficient separation of alkane isomers. rutgers.edu Certain zirconium-based MOFs, for example, have demonstrated an adsorption capacity for n-hexane that is 70% higher than the industry-standard zeolite 5A. rutgers.edu Furthermore, calcium-based MOFs exhibit temperature-dependent adsorption properties that allow for the selective separation of straight-chain, mono-branched, and multi-branched isomers. rutgers.edu

In the realm of chromatography, comprehensive two-dimensional gas chromatography (GC×GC) represents a major leap forward. This technique provides significantly higher resolution than conventional one-dimensional GC, enabling the separation of complex hydrocarbon mixtures and the identification of individual isomers that would otherwise co-elute. researchgate.net When coupled with detectors like flame ionization detectors (FID) or time-of-flight mass spectrometers (TOFMS), GC×GC becomes a powerful tool for obtaining reliable quantitative data on alkane isomer profiles, even in complex matrices like crude oil. researchgate.net The development of new stationary phases for GC columns, such as alicyclic polysiloxane, further enhances the separation of isomers by carbon number, improving the accuracy of analyses critical for the fuel industry. chromatographyonline.com

Comparison of Analytical Platforms for Alkane Isomer Separation

| Platform | Principle of Separation | Advantages | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Adsorptive separation based on molecular size and shape | High selectivity and capacity; tunable pore structures for specific isomers. rutgers.edu | rutgers.edu |

| Comprehensive 2D Gas Chromatography (GCxGC) | Two independent columns with different stationary phases | Vastly increased resolution and peak capacity; avoids co-elution in complex mixtures. researchgate.net | researchgate.net |

| Novel GC Stationary Phases | Enhanced differential partitioning of isomers | Improved separation for carbon number grouping; greater inertness for challenging applications. chromatographyonline.com | chromatographyonline.com |

Interdisciplinary Synergy in Addressing Global Energy and Environmental Challenges through Hydrocarbon Research

Hydrocarbon research is central to tackling the dual global challenges of securing sufficient energy for a growing population while mitigating environmental impact. researchgate.netpsu.edu The complexity of these issues necessitates an interdisciplinary approach, combining chemistry, geology, biology, and engineering to develop sustainable solutions. researchgate.net

Detailed Research Findings:

Hydrocarbons remain a pivotal component of the global energy mix due to their high energy density and the extensive existing infrastructure for their use. aapg.orgconsultancy-me.com Research in this area focuses not only on discovering and efficiently extracting resources but also on minimizing the environmental footprint of these activities. aapg.orgresearchgate.net An interdisciplinary synergy is evident in the development of technologies for cleaner combustion and carbon capture and storage (CCS), which aim to reduce greenhouse gas emissions from the continued use of fossil fuels. aapg.orgknowledge-sourcing.com

On the environmental front, hydrocarbon pollution from spills and industrial activities poses a significant threat to ecosystems. researchgate.netnih.gov Here, hydrocarbon research intersects with microbiology and environmental science to harness natural processes for remediation. nih.gov Scientists are studying and engineering microorganisms that can degrade hydrocarbons, offering a biological solution to contamination. nih.gov Furthermore, the entire life cycle of hydrocarbons is under scrutiny, from responsible extraction techniques that protect biodiversity to the development of non-biodegradable materials from crude oil components, which presents long-term waste management challenges. researchgate.netscienceready.com.au The strategic goal is to transition toward a more sustainable energy future by improving the efficiency and cleanliness of hydrocarbon use while simultaneously developing renewable alternatives. knowledge-sourcing.comscienceready.com.au

Q & A

Q. What are the recommended methods for synthesizing 2,3,4-trimethyldecane in laboratory settings?

Synthesis typically involves alkylation or isomerization of branched alkanes. For example, Friedel-Crafts alkylation or catalytic isomerization can yield branched decane derivatives. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm branching patterns and purity . Ensure intermediates are purified via fractional distillation or column chromatography to minimize byproducts.

Q. How can researchers verify the IUPAC nomenclature of this compound?

Follow the lowest-numbering rule for substituents, prioritizing the first point of difference. Despite the substituent sum (2+3+4=9) being higher than alternative numbering (e.g., 3,4,9-trimethyldecane with sum=16), the correct name prioritizes the earliest substituent position, as demonstrated in analogous IUPAC examples . Cross-validate using computational tools like ChemSpider or authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Identify methyl group splitting patterns (e.g., triplet for terminal methyl, doublets for adjacent branching).

- ¹³C NMR : Distinguish quaternary carbons at branching points (δ ~25–35 ppm) .

- GC-MS : Confirm molecular ion peaks (m/z = 184.36) and fragmentation patterns .

- IR Spectroscopy : Validate absence of functional groups (C-H stretches ~2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized to detect this compound in complex biological matrices?

Use non-polar capillary columns (e.g., DB-5MS) with temperature programming (50–300°C at 10°C/min). Derivatization is unnecessary due to its volatility. For metabolomic studies (e.g., exhaled breath analysis), combine with solid-phase microextraction (SPME) to enhance sensitivity. Calibrate against reference standards and validate using retention indices .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

Cross-reference data from authoritative sources (e.g., NIST WebBook ). Experimentally determine properties via differential scanning calorimetry (DSC) for melting points or ebulliometry for boiling points. Predicted values (e.g., boiling point: 222.3±7.0°C ) may vary due to isomer impurities; purify samples via preparative GC or HPLC before measurement.

Q. What role does this compound play in metabolic pathway studies, and how can its presence be correlated with disease biomarkers?

In metabolomics, branched alkanes like this compound may indicate lipid peroxidation or microbial metabolism. For biomarker discovery (e.g., in type 2 diabetes), use multivariate statistical models (PCA or PLS-DA) on GC-MS datasets to identify correlations. Sensitivity (97.9%) and specificity (100%) can be achieved by combining multiple metabolites .

Q. What experimental design considerations are critical for ensuring safe handling of this compound in laboratory environments?

- Ventilation : Use fume hoods for synthesis or high-concentration handling.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Waste Disposal : Follow institutional guidelines for hydrocarbon waste.

- Stability Tests : Assess reactivity under light, heat, and oxygen to prevent degradation .

Methodological Notes

- Data Validation : Prioritize peer-reviewed studies over predicted or unvalidated data .

- Instrument Calibration : Regularly calibrate GC-MS systems with certified standards to ensure reproducibility .

- Ethical Compliance : Adhere to safety protocols for non-medical use, as specified in chemical safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.